molecular formula C8H10N2O3 B8647563 Methyl 3-methoxy-5-methylpyrazine-2-carboxylate CAS No. 219474-99-4

Methyl 3-methoxy-5-methylpyrazine-2-carboxylate

Cat. No.: B8647563
CAS No.: 219474-99-4
M. Wt: 182.18 g/mol
InChI Key: NHEFXUXNYWOEIL-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

219474-99-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-methoxy-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5-4-9-6(8(11)13-3)7(10-5)12-2/h4H,1-3H3

InChI Key

NHEFXUXNYWOEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 5 g (19.3 mmol) of 2-aminomalononitrile-4-toluenesulfonate was initially charged in 50 g of methanol. 4.09 g (22.7 mmol) of sodium methoxide solution (30%) was added and the mixture was stirred at 2° C. for 2 hours. After neutralization with 0.204 g (3.4 mmol) of acetic acid, 3.6 g (19.9 mmol) of methylglyoxal solution (40%) was added. The mixture was stirred at 40° C. for 2 hours and then, at 20° C., 9.2 g (80 mmol) of hydrochloric acid (32%) was added and the mixture was stirred at 20° C. for 6 hours. The solvent was distilled off and the methyl 3-methoxy-5-methylpyrazine-2-carboxylate was extracted with methylene chloride. This gave 1 g of methyl 3-methoxy-5-methylpyrazine-2-carboxylate. The yield was 27 percent. Other data concerning the title product was:
Name
2-aminomalononitrile 4-toluenesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
0.204 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
reactant
Reaction Step Four

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